molecular formula C7H6ClIO B2767244 2-Chloro-1-iodo-3-methoxybenzene CAS No. 945470-04-2

2-Chloro-1-iodo-3-methoxybenzene

Cat. No.: B2767244
CAS No.: 945470-04-2
M. Wt: 268.48
InChI Key: KXOUIZYSLOPGME-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-3-methoxybenzene (CAS 945470-04-2) is a halogen-rich methoxybenzene derivative that serves as a versatile and valuable synthetic intermediate in advanced organic and environmental chemistry research. Its molecular formula is C 7 H 6 ClIO, with an average molecular weight of 268.48 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the aromatic ring, which exhibit distinct reactivity, making it an excellent substrate for sequential cross-coupling reactions. It is particularly significant in the synthesis of methoxylated polychlorinated biphenyl (MeO-PCB) derivatives via powerful transition-metal-catalyzed reactions like Suzuki coupling . These MeO-PCBs are critical precursors for generating authenticated hydroxylated PCB (OH-PCB) metabolites, which are required for studying the toxicity, environmental fate, and human biomonitoring of these persistent environmental pollutants . The compound should be stored sealed in a dry, dark place at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOUIZYSLOPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reductive Elimination:the Final Step Involves the Reductive Elimination of the Two Organic Fragments from the Palladium Ii Center. This Step Forms the New Carbon Carbon Bond of the Desired Product and Regenerates the Active Palladium 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the outcome directed by the combined electronic effects of its substituents. smolecule.com

Electrophilic Aromatic Substitution (EAS)

The methoxy (B1213986) (-OCH₃) group is a powerful electron-donating group that activates the benzene (B151609) ring towards electrophilic attack. smolecule.com It directs incoming electrophiles primarily to the ortho and para positions. However, in this compound, the positions ortho (positions 2 and 4) and para (position 6) to the methoxy group are already substituted or sterically hindered. This leaves position 5 as a potential site for electrophilic attack, although the reaction is influenced by the deactivating, electron-withdrawing nature of the adjacent halogens.

The general mechanism for EAS involves a two-step process:

Attack by a strong electrophile (E⁺) on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org

Loss of a proton from the sigma complex to a base, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Theoretical studies on the iodination of anisole (B1667542) (methoxybenzene) with iodine monochloride (ICl) confirm that the reaction proceeds through the formation of a π-complex, which then transforms into a σ-complex intermediate before yielding the final product. researchgate.net While innate electronic properties favor para-substitution in simple anisoles, catalytic methods have been developed that can override this preference and achieve high ortho-selectivity in the halogenation of activated rings like phenols. nsf.gov

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically unreactive towards nucleophiles, but substitution can occur under specific conditions. The presence of strong electron-withdrawing groups, such as the chlorine and iodine atoms, makes the aromatic ring of this compound susceptible to nucleophilic attack. libretexts.org This reaction proceeds via an addition-elimination mechanism (SNAr), where a nucleophile adds to the ring to form a negatively charged Meisenheimer intermediate, followed by the elimination of a halide leaving group. libretexts.org The negative charge of the intermediate is stabilized by the electron-withdrawing substituents.

Studies have demonstrated the feasibility of this reaction on related polyhalogenated aromatics. For example, 2-chloro-1-fluoro-4-iodobenzene (B117437) can be converted to 2-chloro-4-iodo-1-methoxybenzene (B1599835) by reaction with sodium methoxide, where the more activated fluorine atom is displaced. nih.gov In other cases involving very strong bases like sodium amide, nucleophilic substitution can proceed through a different pathway involving a benzyne (B1209423) intermediate. libretexts.org

Radical and Photochemical Reactivity of Halogenated Anisoles

Beyond ionic pathways, halogenated anisoles like this compound can engage in reactions involving radical intermediates, often initiated by light (photochemistry) or radical initiators.

Radical Reactivity

Free radical reactions typically involve species with unpaired electrons. bbhegdecollege.com In halogenated arenes, the weaker C-I bond is more prone to homolytic cleavage than the C-Cl or C-H bonds, making it a potential initiation site for radical processes. One important pathway is intramolecular radical aromatic substitution, where an aryl radical, generated elsewhere in a molecule, can attack the substituted benzene ring. ucl.ac.uk In these reactions, the radical can add to the ring at a position occupied by a substituent (an ipso substitution), leading to the displacement of that substituent. ucl.ac.uk

The electronic nature of the substituents on the aromatic ring plays a role in its reactivity towards radicals. Arenes carrying strong electron-donating groups, like the methoxy group, tend to favor electrophilic substitution over radical reactions. google.com Conversely, electron-withdrawing groups can influence the stability of radical intermediates and direct the course of the reaction. google.com

Photochemical Reactivity

Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited electronic state with different reactivity. Halogenated aromatic compounds can undergo a variety of photoreactions. A common process is the photolytic cleavage of the carbon-halogen bond. Given the bond energies, the C-I bond in this compound would be the most likely to break upon irradiation, forming an aryl radical and an iodine radical.

These photogenerated radicals can then participate in a cascade of reactions, leading to substitution, reduction, or the formation of new cyclic structures. For example, the irradiation of 2'-chloro-4-R-benzanilides has been shown to produce complex heterocyclic products like 1,3-benzoxazoles and phenanthridinones through photochemical pathways. researchgate.net The specific products formed depend heavily on the reaction conditions, including the solvent and the wavelength of light used. researchgate.netcsic.es

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy. rsc.org

A single-crystal X-ray diffraction study of 2-Chloro-1-iodo-3-methoxybenzene would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles. growingscience.com This data offers a definitive picture of the molecule's geometry. While a crystal structure for this compound is not available, data from a closely related compound, 2-(2-Chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one, provides representative values for the types of bonds and angles present. iucr.org

Parameter Description Typical Value (Å or °)
C-I Bond LengthThe distance between a carbon atom of the benzene (B151609) ring and the iodine atom.~2.10 Å
C-Cl Bond LengthThe distance between a carbon atom of the benzene ring and the chlorine atom.~1.74 Å
C-O Bond LengthThe distance between the C3 carbon and the methoxy (B1213986) oxygen.~1.36 Å
O-CH₃ Bond LengthThe distance between the methoxy oxygen and the methyl carbon.~1.43 Å
C-C-C AngleThe internal angle of the benzene ring.~120°
C-C-I AngleThe angle formed by two ring carbons and the iodine substituent.~120°
C-C-Cl AngleThe angle formed by two ring carbons and the chlorine substituent.~120°
C-O-C Dihedral AngleThe torsion angle defining the orientation of the methoxy group relative to the ring.Varies depending on crystal packing

Data is illustrative and based on general values and related structures. iucr.orgjst.go.jpresearchgate.net

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. iucr.org For this compound, a particularly important interaction would be halogen bonding. acs.org Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as an oxygen or another halogen atom on an adjacent molecule. acs.org

In the crystal structure of this compound, it is highly probable that C-I···O or C-I···Cl halogen bonds would be observed, playing a crucial role in directing the self-assembly of the molecules into a stable, ordered lattice. iucr.orgbohrium.com The iodine atom, being large and polarizable, is a strong halogen bond donor, while the methoxy oxygen and the chlorine atom can act as halogen bond acceptors. Analysis of the intermolecular distances and angles from the crystal structure would confirm the presence and geometry of these interactions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. beilstein-journals.orgresearchgate.net HRMS instruments, such as the LTQ Orbitrap XL MS system, provide the high resolving power and mass accuracy necessary to distinguish the target compound from other species with similar nominal masses. beilstein-journals.org The accurate mass measurement is fundamental for verifying the presence of chlorine and iodine atoms through their characteristic isotopic patterns. The M:M+2 ratio for a compound containing one chlorine atom is approximately 3:1, while for a compound with one bromine atom, it is nearly 1:1. miamioh.edu

Tandem Mass Spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. purdue.edupurdue.edufree.fr This process helps in mapping the fragmentation pathways, which are indicative of the molecule's connectivity. For aryl ethers, a common fragmentation pathway involves the loss of the alkyl group from the ether, followed by the loss of carbon monoxide. miamioh.edu In the case of this compound, characteristic fragmentations would include the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of a carbonyl group (CO). Additionally, the cleavage of the carbon-halogen bonds is a principal fragmentation route, with the ease of cleavage following the order I > Br > Cl > F, corresponding to the bond dissociation energies. miamioh.eduacs.org The analysis of these fragmentation patterns provides a detailed "fingerprint" of the molecule, confirming the substitution pattern on the benzene ring.

Isotopic fingerprinting, observable in the mass spectrum, arises from the natural abundance of isotopes for each element. The presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I, which is monoisotopic) provides a distinct isotopic signature that aids in the unequivocal identification of this compound. miamioh.edu

Table 1: Predicted HRMS Fragmentation for this compound

Fragment IonProposed StructureNominal m/z
[M]+C₇H₆ClIO⁺284
[M-CH₃]⁺C₆H₃ClIO⁺269
[M-CH₃-CO]⁺C₅H₃ClI⁺241
[M-I]⁺C₇H₆ClO⁺157
[M-Cl]⁺C₇H₆IO⁺249

Note: The nominal m/z values are provided for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing a unique molecular fingerprint. researchgate.netresearchgate.net

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. nist.gov Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key expected IR absorptions include:

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.

C-H stretching (methyl): Asymmetric and symmetric stretching of the methoxy group's C-H bonds appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. scialert.net

C-O stretching (aryl ether): A strong band is expected in the 1275-1200 cm⁻¹ region for the aryl-O bond and around 1050-1000 cm⁻¹ for the O-CH₃ bond.

C-Cl stretching: This vibration typically appears in the 850-550 cm⁻¹ range.

C-I stretching: This bond vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule, often referred to as a molecular fingerprint, which is unique to that specific compound.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (CH₃)2975-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
C-O-C Asymmetric Stretch1275-1200IR
C-Cl Stretch850-550IR, Raman
C-I Stretch600-500IR, Raman

Theoretical Prediction of Vibrational Frequencies and Intensities

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of this compound. researchgate.netresearchgate.net These theoretical calculations provide a powerful tool for assigning the experimentally observed bands in the IR and Raman spectra. researchgate.net By creating a theoretical model of the molecule, its vibrational modes can be calculated. It is common practice to apply scaling factors to the calculated frequencies to better match the experimental data, accounting for approximations in the theoretical methods and the influence of the molecule's environment in the experimental setup (e.g., solid state vs. gas phase). researchgate.net This combined experimental and theoretical approach leads to a more robust and accurate assignment of the vibrational spectrum.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, particularly IR and Raman spectroscopy, are invaluable for monitoring chemical reactions involving this compound in real-time. spectroscopyonline.comresearchgate.net By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as the reaction progresses. This provides crucial kinetic and mechanistic information. For instance, in a reaction where this compound is a starting material, the disappearance of its characteristic vibrational bands and the appearance of new bands corresponding to the product can be observed simultaneously. This approach is particularly useful for understanding reactions involving transient or unstable intermediates that are difficult to isolate and analyze by conventional methods. spectroscopyonline.com

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. nih.govresearchgate.net The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

The benzene ring in this compound is a chromophore, and the substituents (chloro, iodo, and methoxy groups) act as auxochromes, which can shift the absorption maxima (λ_max) and influence their intensities. The methoxy group, being an electron-donating group, can cause a red shift (shift to longer wavelengths) of the absorption bands due to increased conjugation. The halogens, with their inductive electron-withdrawing and resonance electron-donating effects, will also modulate the electronic transitions.

Analysis of the UV-Vis spectrum, often in conjunction with theoretical calculations (e.g., Time-Dependent DFT), can help to identify the nature of the electronic transitions (e.g., π → π* transitions within the aromatic ring). nih.govresearchgate.net The molar absorptivity (ε) at λ_max is also a key parameter obtained from UV-Vis spectroscopy, which is related to the probability of the electronic transition. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of many-atom systems, providing a balance between accuracy and computational cost. DFT calculations could be employed to determine the optimized geometry and electronic properties of 2-chloro-1-iodo-3-methoxybenzene, which are foundational for understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (chloro and iodo) groups would influence the energies of these orbitals. The HOMO is expected to be distributed over the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO would likely be localized on the aromatic ring and influenced by the halogen substituents.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound

ParameterDescriptionExpected Influence on this compound
HOMO Energy Highest Occupied Molecular Orbital energy; related to the ability to donate electrons.The methoxy group would raise the HOMO energy, increasing its electron-donating capacity.
LUMO Energy Lowest Unoccupied Molecular Orbital energy; related to the ability to accept electrons.The electronegative chloro and iodo atoms would lower the LUMO energy, enhancing its electron-accepting nature.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity.The combined effect of the substituents would determine the gap, which is anticipated to be in a range that allows for moderate reactivity.

Reactivity descriptors derived from FMO analysis, such as electronegativity, chemical hardness, and softness, could further quantify the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the oxygen atom of the methoxy group would be a region of high electron density, appearing as a red or orange area on the MEP map, indicating a likely site for electrophilic interaction. Conversely, the areas around the hydrogen atoms of the benzene ring and the electropositive region on the iodine atom (a phenomenon known as a σ-hole) would be depicted in shades of blue, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. NBO analysis can quantify the charge on each atom, revealing the effects of the substituents on the electronic environment of the benzene ring.

In this compound, the oxygen and chlorine atoms are expected to carry a partial negative charge, while the iodine atom, despite its electronegativity, can exhibit complex behavior due to its size and polarizability. The carbon atoms of the benzene ring would have varying charges depending on their proximity to the different substituents. NBO analysis also elucidates hyperconjugative interactions, which contribute to the stability of the molecule.

Table 2: Predicted Natural Atomic Charges for Key Atoms in this compound

AtomPredicted ChargeRationale
O (methoxy) NegativeHigh electronegativity of oxygen.
Cl NegativeHigh electronegativity of chlorine.
I Slightly Negative/PositiveLower electronegativity compared to chlorine and potential for σ-hole formation.
C (attached to O) PositiveInfluence of the electronegative oxygen atom.
C (attached to Cl) PositiveInfluence of the electronegative chlorine atom.
C (attached to I) Slightly PositiveInfluence of the iodine atom.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary focus of conformational analysis would be the orientation of the methoxy group relative to the benzene ring.

By rotating the C-O bond of the methoxy group and calculating the energy at each step, a potential energy surface can be generated. This would likely reveal that the most stable conformation is one where the methyl group of the methoxy moiety lies in the plane of the benzene ring, either syn or anti to one of the adjacent substituents, to minimize steric hindrance. Energy minimization studies would identify the global minimum energy conformation, which is the most populated conformer at equilibrium.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, DFT calculations can be used to model the formation of the sigma complex (Wheland intermediate) and locate the transition states. researchgate.net

The activation energies for substitution at different positions on the aromatic ring can be calculated to predict the regioselectivity of such reactions. The presence of the methoxy group is expected to direct incoming electrophiles to the ortho and para positions, although the steric hindrance from the adjacent iodo and chloro groups would significantly influence the outcome.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated. These theoretical predictions would be invaluable for assigning the signals in an experimental spectrum.

Vibrational Frequencies: The vibrational frequencies from Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which, after appropriate scaling to account for anharmonicity and other effects, can be matched with experimental spectra to identify characteristic functional group vibrations.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The study of solvent effects is a critical aspect of computational chemistry, providing insights into how the surrounding medium influences the behavior, reactivity, and properties of a molecule. For a substituted aromatic compound like this compound, the polarity of the solvent can significantly impact its conformational equilibrium, dipole moment, and the energetics of chemical reactions it may undergo. However, a detailed review of scientific literature and computational databases reveals a lack of specific studies focused on the solvent effects for this compound.

In the absence of direct research on this compound, we can discuss the theoretical framework and the computational models that would be applied to investigate such effects. Computational chemists employ two primary approaches to model solvation: implicit and explicit models.

Implicit Solvation Models:

Implicit, or continuum, models treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. This approach simplifies the system significantly, reducing computational cost. A cavity is formed around the solute molecule, and the solvent's effect is modeled as a reaction field that polarizes the solute's electron distribution.

Commonly used implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used method where the cavity is constructed from a series of interlocking spheres centered on the atoms of the solute. The charge distribution of the solute polarizes the dielectric continuum of the solvent, which in turn creates an electric field that perturbs the solute.

Solvation Model based on Density (SMD): This model is built upon the PCM framework but includes parameters based on the full solute electron density in solution. It is known for its accuracy in predicting solvation free energies for a wide range of solvents.

A hypothetical study on this compound using these models would likely investigate how its dipole moment and conformational energy change in solvents of varying polarity, such as a non-polar solvent like toluene, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like water. The results would help in understanding its solubility and reactivity in different chemical environments.

Table 1: Illustrative Data from a Hypothetical Implicit Solvation Study on this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Solvation Free Energy (kcal/mol)
Gas Phase1Value A0.00
Toluene2.38Value BValue X
DMSO46.7Value CValue Y
Water78.4Value DValue Z

Note: The values in this table are for illustrative purposes only, as specific experimental or computational data for this compound in different solvents is not available in the reviewed literature.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and realistic picture by representing individual solvent molecules. In this approach, the solute molecule is placed in a box of solvent molecules, and the interactions between all atoms (solute-solvent and solvent-solvent) are calculated. This method is computationally much more demanding than implicit models.

Techniques used with explicit solvation include:

Molecular Dynamics (MD) Simulations: These simulations calculate the trajectory of atoms and molecules over time based on classical mechanics. By averaging over the simulation time, various thermodynamic properties, such as solvation free energy and radial distribution functions, can be determined.

Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach where the solute (the chemically active region) is treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are treated with a less computationally intensive molecular mechanics force field. This method is particularly useful for studying reactions in solution where bond breaking and formation occur.

An explicit solvation study of this compound would provide detailed information on the specific hydrogen bonding or other non-covalent interactions between the solute and the individual solvent molecules. For instance, in a protic solvent like water, it would be possible to analyze the hydrogen bonding network around the methoxy group.

Table 2: Potential Research Findings from a Hypothetical Explicit Solvation Study

SolventProperty InvestigatedPotential Finding
WaterRadial Distribution Function of water oxygen around the methoxy groupA sharp peak indicating a well-defined solvation shell and potential for hydrogen bonding.
MethanolSolvation Free EnergyA negative value indicating favorable solvation, with specific contributions from electrostatic and van der Waals interactions.
AcetonitrileConformational AnalysisThe preferred dihedral angle of the methoxy group may shift compared to the gas phase due to steric and electrostatic interactions with solvent molecules.

Note: This table presents the types of findings that could be expected from such a study. Specific research findings for this compound are not currently available.

Applications of 2 Chloro 1 Iodo 3 Methoxybenzene As a Building Block in Advanced Chemical Synthesis

The strategic placement of three distinct functional groups—iodo, chloro, and methoxy (B1213986)—on a benzene (B151609) ring makes 2-Chloro-1-iodo-3-methoxybenzene a highly versatile and valuable building block in modern organic synthesis. The differential reactivity of the iodo and chloro substituents, primarily in metal-catalyzed cross-coupling reactions, allows for programmed, site-selective functionalization. The electron-donating methoxy group further modulates the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity. This unique combination of attributes enables its use as a precursor and intermediate in the creation of a wide array of complex and high-value molecules.

Future Directions and Unresolved Research Challenges

Development of Highly Selective and Sustainable Synthetic Routes for Multi-Halogenated Anisoles

The synthesis of multi-halogenated anisoles, such as 2-Chloro-1-iodo-3-methoxybenzene, often involves multi-step sequences that can be inefficient and generate significant waste. A primary challenge lies in achieving high regioselectivity during halogenation, as the directing effects of the substituents can lead to mixtures of isomers. Future research is geared towards creating synthetic pathways that are not only selective but also adhere to the principles of green chemistry.

Key areas of focus include:

Mechanochemistry: Solid-state synthesis using ball milling offers an environmentally friendly alternative to traditional solvent-based methods, often leading to reduced reaction times, different selectivity, and higher yields. beilstein-journals.orgbeilstein-journals.orgcolab.ws The direct and selective mechanochemical halogenation of aromatic C–H bonds using N-halosuccinimides is a promising avenue. beilstein-journals.orgbeilstein-journals.org

Greener Reagents and Oxidants: There is a growing need to replace hazardous halogenating agents and stoichiometric oxidants. mdpi.comresearchgate.net The use of hydrohalic acids with greener oxidants like hydrogen peroxide (H₂O₂) is being explored for aromatic halogenation. mdpi.comresearchgate.net Enzymatic biocatalysts also represent a sustainable approach, offering high regio- and stereospecificity under mild conditions, though their application to complex substrates like multi-halogenated anisoles is still an emerging field. researchgate.netmdpi.com

Catalytic Halogenation: The development of catalytic systems that can selectively halogenate anisole (B1667542) derivatives is crucial. For instance, the Lewis base DABCO has been shown to effectively catalyze aromatic halogenation with N-halosuccinimides (NXS) under mild, ambient conditions, demonstrating excellent yields and selectivity for anisole derivatives. rsc.org Such methods could be adapted for the sequential, selective halogenation required to produce this compound.

Exploration of Novel Catalytic Systems for Challenging Transformations of this compound

The two distinct halogen atoms (chlorine and iodine) on the this compound ring present both a challenge and an opportunity for selective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions. researchgate.net Future research will focus on developing novel catalytic systems that can precisely control which C-X bond reacts, or even enable new types of transformations.

Table 1: Overview of Catalytic Systems for Aryl Halide Transformations

Catalyst Type Metal Center(s) Typical Reactions Potential Application for this compound References
Palladium-Based Pd Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination Selective cross-coupling at the C-I bond; potential for C-Cl activation with specialized ligands. researchgate.netnih.govnih.govmdpi.com
Dual Catalytic Ni / Co Cross-Electrophile Coupling Coupling of both C-I and C-Cl bonds with different electrophiles in one-pot sequences. nih.govchemrxiv.org
Copper-Based Cu Ullmann Coupling, C-H Functionalization Alternative for cross-coupling reactions, potentially offering different selectivity or functional group tolerance. mdpi.comjst.go.jp

| Organocatalysis | e.g., DABCO | Halogenation | Used in the synthesis of the scaffold itself, promoting selective halogen introduction. | rsc.org |

Future explorations in this area will likely involve:

Dual-Catalyst Systems: The combination of two different metal catalysts, such as nickel and cobalt, has been shown to enable cross-electrophile coupling reactions. nih.govchemrxiv.org This strategy could allow for one-pot, sequential functionalization of this compound, first at the iodo- position and then at the chloro- position, with two different coupling partners. nih.gov

Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of transformations. Catalyst-free, light-mediated iodoamination of olefins has been demonstrated, showcasing a sustainable pathway to valuable building blocks. acs.org Exploring photoredox catalytic cycles could unlock new reaction pathways for the functionalization of this compound.

Immobilized Catalysts: Developing heterogeneous and reusable catalysts, such as metal complexes supported on polymers or silicon nanowires, is critical for industrial applications. jst.go.jp These systems offer high activity, low metal leaching, and ease of separation, contributing to more sustainable processes. jst.go.jp

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Reaction Prediction

The complexity of reactions involving polyfunctionalized molecules like this compound makes predicting outcomes, such as regioselectivity, a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. researchgate.netacs.org

Table 2: Applications of Machine Learning in Aromatic Chemistry

ML Application Description Relevance to this compound References
Regioselectivity Prediction Models predict the most likely site of reaction for electrophilic aromatic substitution. Can guide the selective synthesis of the target molecule and predict outcomes of further functionalization. researchgate.netacs.org
Reaction Barrier Prediction Hybrid models combining DFT calculations and ML predict activation energies, rates, and selectivity. Enables a priori assessment of competing reaction pathways (e.g., reaction at C-I vs. C-Cl). rsc.org
Toxicity Prediction ML models can predict the potential toxicity (e.g., genotoxicity, cardiotoxicity) of halogenated compounds. Informs the design of safer derivatives for biological applications. oup.com

| Synthetic Route Design | AI tools can propose novel, multi-step synthetic pathways to target molecules. | Can identify more efficient or sustainable routes to this compound and its derivatives. | rsc.org |

Future research in this domain will focus on:

Improving Predictive Accuracy: Current ML models can predict the site of electrophilic aromatic substitution with high accuracy (over 90%) using quantum mechanical descriptors. researchgate.netacs.org Future models will incorporate more sophisticated features to handle a wider range of reaction types and predict outcomes with even greater precision.

Data-Driven Catalyst Discovery: ML algorithms can be trained on reaction data to identify optimal catalysts and conditions for challenging transformations, accelerating the discovery of novel catalytic systems mentioned in the previous section.

Integrating Mechanistic Insight: Combining data-driven ML models with mechanistic DFT calculations can lead to hybrid models that not only predict reaction outcomes but also provide a deeper understanding of the underlying reaction mechanisms. rsc.org This synergy is crucial for solving complex problems like chemoselectivity in cross-coupling reactions.

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A fundamental understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling selectivity. Traditional methods involving the isolation and characterization of intermediates can be difficult and may not represent the true reactive species. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a dynamic picture of the chemical transformations as they occur.

Key techniques and their applications include:

In Situ NMR and Raman Spectroscopy: These methods are invaluable for tracking the concentration of reactants, intermediates, and products over time. beilstein-journals.orgbeilstein-journals.org They have been successfully used to monitor the mechanochemical halogenation of azobenzenes, confirming the reaction pathway and identifying key intermediates. beilstein-journals.orgbeilstein-journals.org Applying these techniques to the synthesis and reactions of this compound could reveal crucial mechanistic details.

In Situ IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify functional groups and track the formation of transient species during a reaction, such as acyl palladium complexes in carbonylation reactions. researchgate.net

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize short-lived catalytic intermediates directly from the reaction mixture.

Confocal Microprobe Raman Spectroscopy: This specialized technique has been used to study electrochemical substitution reactions on electrode surfaces, providing insight into how factors like electrode roughness and reactant concentration influence the process. researchgate.net

By applying these advanced analytical tools, researchers can gain unprecedented insight into the catalytic cycles and reaction pathways involved in the synthesis and transformation of this compound. This knowledge is critical for overcoming challenges related to selectivity and reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-iodo-3-methoxybenzene, and how do reaction conditions influence product purity?

Answer: The synthesis of this compound can be approached via electrophilic aromatic substitution or halogen exchange reactions. Key variables include:

  • Base selection : Strong non-nucleophilic bases (e.g., LDA) in anhydrous THF at low temperatures (−78°C) minimize side reactions like elimination, as demonstrated in analogous chloro-ethynyl-methoxybenzene systems .
  • Solvent compatibility : Polar aprotic solvents (e.g., dioxane) stabilize intermediates, while aqueous NaOH in dioxane retains methoxy groups .
  • Temperature control : Lower temperatures (−78°C) favor selectivity for iodine incorporation over competing halogen scrambling .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize this compound?

Answer:

  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-iodo groups cause deshielding) .
    • ¹³C NMR : Iodo-substituted carbons exhibit downfield shifts (~90–100 ppm) due to the heavy atom effect .
  • X-ray crystallography : Single-crystal studies resolve halogen positioning (C–I bond length ~2.09 Å) and confirm regiochemistry, as seen in related nitro-halogenated benzene derivatives .

Advanced Research Questions

Q. How does the reactivity of the iodine substituent in this compound compare to other halogens in cross-coupling reactions?

Answer: The iodine atom exhibits superior leaving-group ability in Suzuki-Miyaura and Ullmann couplings due to its lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Cl: ~397 kJ/mol). However, competing dehalogenation can occur under strongly reducing conditions. For example:

  • Palladium catalysis : Iodo-substituted derivatives undergo coupling at lower temperatures (60–80°C) compared to bromo analogs (>100°C) .
  • Side reactions : Prolonged heating in the presence of Pd(0) may lead to partial deiodination, requiring careful monitoring via TLC or GC-MS .

Q. What strategies mitigate contradictions in reported bioactivity data for halogenated methoxybenzene derivatives?

Answer: Discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Solubility variations : Use of DMSO vs. aqueous buffers alters compound bioavailability, as noted in sulfonamide analogs .
  • Assay interference : The iodine atom may quench fluorescence in cell viability assays, necessitating orthogonal validation (e.g., ATP-based luminescence) .
  • Regiochemical purity : Trace chloro- or nitro-byproducts (e.g., from incomplete iodination) can confound results, requiring HPLC purity >98% .

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Answer: Density Functional Theory (DFT) calculations identify electron-deficient positions for nucleophilic attack. For example:

  • Electrophilic aromatic substitution : The methoxy group directs electrophiles to the para position relative to iodine, with activation barriers ~15 kcal/mol lower than meta positions .
  • Retrosynthetic AI tools : Platforms like Reaxys or Pistachio predict feasible routes for introducing sulfonyl or ethynyl groups, leveraging databases of analogous reactions .

Q. What are the stability challenges of this compound under varying pH and light conditions?

Answer:

  • pH stability : The compound is stable in pH 5–9 but undergoes hydrolysis in strongly acidic (pH <3) or basic (pH >11) conditions, releasing HI and forming quinone methides .
  • Light sensitivity : Iodoarenes are prone to photodehalogenation; storage at 2–8°C in amber vials under argon is recommended .

Q. How can crystallographic data resolve structural ambiguities in halogenated benzene derivatives?

Answer: Single-crystal X-ray diffraction:

  • Confirms bond angles (e.g., C–I–C ~120°) and packing motifs (e.g., halogen-halogen interactions at 3.5–4.0 Å) .
  • Detects polymorphism, as seen in nitro-substituted analogs where crystal packing affects melting points by up to 10°C .

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